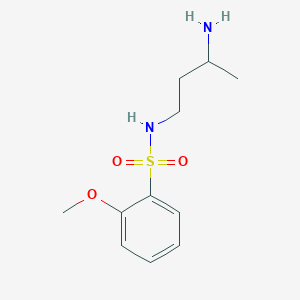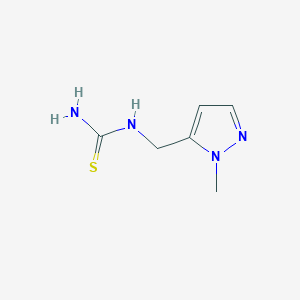
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine, also known as TQ, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. TQ is a member of the quinazoline family of compounds and is known to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. It has also been shown to inhibit the activity of various viral enzymes, including reverse transcriptase and protease.
Biochemical and Physiological Effects:
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit viral replication. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has also been found to have antioxidant properties and to protect cells from oxidative stress. In animal models, 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been shown to reduce tumor growth, inflammation, and viral replication.
实验室实验的优点和局限性
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also some limitations to using 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine in lab experiments. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has poor solubility in water, which can make it difficult to administer to cells or animals. Additionally, 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine. One area of interest is the development of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine derivatives with improved solubility and bioavailability. Another area of research is the exploration of the use of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine in combination with other drugs or therapies for cancer or viral infections. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine in humans. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine (2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine) is a small molecule compound that has potential applications in scientific research. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been shown to have anticancer, anti-inflammatory, and antiviral properties, and its mechanism of action and biochemical effects are well understood. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has several advantages for lab experiments, but there are also limitations to its use. Future research on 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine should focus on the development of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine derivatives, the exploration of combination therapies, and the determination of its safety and efficacy in humans.
合成方法
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine can be synthesized using a multi-step process involving the reaction of 3-bromo thiophene with 2-chloro-4-aminobenzonitrile, followed by reduction and cyclization. The final product is obtained through purification and isolation techniques. The synthesis of 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.
科学研究应用
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to have antiviral activity against viruses such as HIV and herpes simplex virus.
属性
IUPAC Name |
2-chloro-N-(thiophen-3-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-13-16-11-4-2-1-3-10(11)12(17-13)15-7-9-5-6-18-8-9/h1-6,8H,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOOHMIQIOOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)


![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)

